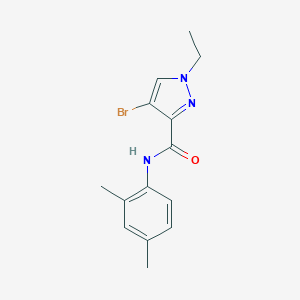
4-bromo-N-(2,4-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(2,4-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide is a chemical compound that belongs to the class of pyrazole carboxamides. This compound has gained significant attention in the scientific community due to its potential applications in various areas of research.
Mecanismo De Acción
The mechanism of action of 4-bromo-N-(2,4-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide involves the inhibition of various enzymes such as p38α MAP kinase, JNK1, JNK2, and JNK3. These enzymes play a crucial role in the regulation of various cellular processes such as inflammation, apoptosis, and stress response. Inhibition of these enzymes leads to the suppression of these processes, resulting in anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
4-bromo-N-(2,4-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide has been shown to exhibit potent anti-inflammatory and analgesic effects in animal models. It has also been found to exhibit neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. Additionally, this compound has been shown to exhibit anti-tumor activity in various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 4-bromo-N-(2,4-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide in lab experiments is its potent inhibitory activity against various enzymes. This makes it an ideal compound for studying the role of these enzymes in various cellular processes. However, one of the limitations of using this compound is its low solubility in water, which makes it difficult to use in aqueous solutions.
Direcciones Futuras
There are several future directions for the research on 4-bromo-N-(2,4-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide. One of the potential areas of research is the development of more potent and selective inhibitors of p38α MAP kinase, JNK1, JNK2, and JNK3. Another area of research is the development of novel formulations of this compound that can improve its solubility and bioavailability. Additionally, this compound can be further studied for its potential applications in the treatment of various diseases such as inflammatory disorders, neurodegenerative disorders, and cancer.
Métodos De Síntesis
The synthesis of 4-bromo-N-(2,4-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide involves the reaction of 4-bromo-2,6-dimethylphenyl isocyanate with ethyl 3-aminopyrazole-4-carboxylate. This reaction is carried out in the presence of a solvent and a base catalyst. The resulting product is then purified using various techniques such as recrystallization, column chromatography, and HPLC.
Aplicaciones Científicas De Investigación
4-bromo-N-(2,4-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential applications in various areas of research. It has been found to exhibit potent inhibitory activity against several enzymes such as p38α MAP kinase, JNK1, JNK2, and JNK3. This compound has also been shown to exhibit anti-inflammatory and analgesic effects in animal models.
Propiedades
Fórmula molecular |
C14H16BrN3O |
|---|---|
Peso molecular |
322.2 g/mol |
Nombre IUPAC |
4-bromo-N-(2,4-dimethylphenyl)-1-ethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C14H16BrN3O/c1-4-18-8-11(15)13(17-18)14(19)16-12-6-5-9(2)7-10(12)3/h5-8H,4H2,1-3H3,(H,16,19) |
Clave InChI |
VDTATQQCMDVEEB-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=N1)C(=O)NC2=C(C=C(C=C2)C)C)Br |
SMILES canónico |
CCN1C=C(C(=N1)C(=O)NC2=C(C=C(C=C2)C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B280046.png)
![4-chloro-N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B280047.png)
![N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280048.png)
![4-chloro-1,3-dimethyl-N-[(2-nitrophenyl)carbamothioyl]-1H-pyrazole-5-carboxamide](/img/structure/B280050.png)
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[(2-methyl-5-nitrophenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B280051.png)

![2-amino-4-{5-[(2-nitrophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280054.png)
![2-[1-(4-methoxyphenyl)-5-oxo-3-(4-pyridinylmethyl)-2-thioxo-4-imidazolidinyl]-N-(3-methylphenyl)acetamide](/img/structure/B280058.png)
![methyl 4-{[({5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)carbothioyl]amino}benzoate](/img/structure/B280060.png)
![methyl 7-methyl-3-oxo-5-phenyl-2-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B280062.png)
![4-bromo-N-[(2-methoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B280063.png)
![4-chloro-N-[(2-chlorophenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B280065.png)
![6-Amino-4-{3-[(3-bromophenoxy)methyl]-4-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B280066.png)
![methyl 4-({[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B280068.png)